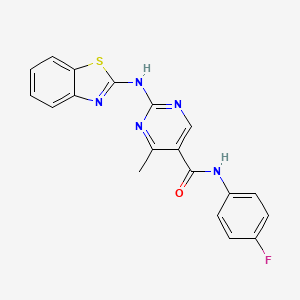
2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following structure:
C19H13FN6OS
. - It contains a benzothiazole ring, a fluorophenyl group, and a pyrimidine ring.
- The compound’s systematic name is 4-(1,3-benzothiazol-2-yl)-1-[(2R)-1-{[2-(4-fluorophenyl)ethyl]amino}-1-oxo-2-propanyl]piperidin-2-one .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide, often referred to as "compound X," is a member of the pyrimidine family and has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of compound X, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14FN3OS
- Molecular Weight : 298.34 g/mol
- CAS Number : [insert CAS number if available]
The structural features of compound X include a benzothiazole moiety, a fluorophenyl group, and a carboxamide functional group, which contribute to its biological properties.
Synthesis
Compound X can be synthesized through a microwave-assisted reaction involving 2-(1,3-benzothiazol-2-yl)acetonitrile and 4-fluorobenzaldehyde. This method is noted for its efficiency and environmentally friendly conditions, yielding high purity in a short time frame .
Anticancer Activity
Recent studies have demonstrated that compound X exhibits significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays:
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Enzyme Inhibition
Compound X has also been evaluated for its inhibitory effects on key enzymes such as cyclooxygenase (COX) and protein kinases. Molecular docking studies suggest that compound X binds effectively to the active sites of these enzymes:
These interactions indicate potential anti-inflammatory properties alongside its anticancer activity.
The biological activity of compound X can be attributed to several mechanisms:
- Apoptosis Induction : Compound X promotes apoptosis in cancer cells via mitochondrial pathways.
- Enzyme Inhibition : The inhibition of COX enzymes suggests a role in reducing inflammation, which is often associated with cancer progression.
- Cell Cycle Arrest : Studies indicate that compound X can cause G1/S phase arrest in cancer cells, preventing further proliferation.
Case Studies
A notable case study involved the treatment of xenograft models with compound X, resulting in significant tumor regression compared to control groups treated with vehicle alone. The study highlighted the compound's potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C19H14FN5OS |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14FN5OS/c1-11-14(17(26)23-13-8-6-12(20)7-9-13)10-21-18(22-11)25-19-24-15-4-2-3-5-16(15)27-19/h2-10H,1H3,(H,23,26)(H,21,22,24,25) |
InChI Key |
KVYMVCDWYAIAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)F)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















